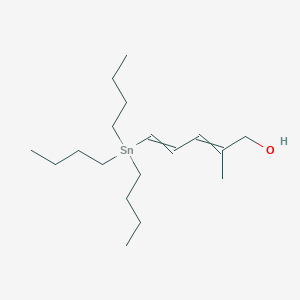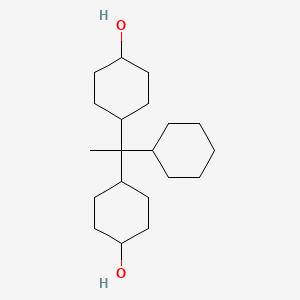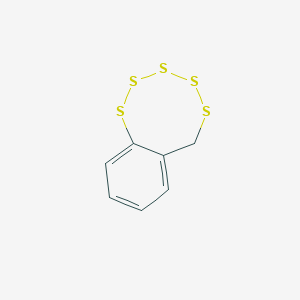
6H-1,2,3,4,5-Benzopentathiocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,2,3,4,5-Benzopentathiocine: is an organic compound that belongs to the class of heterocyclic compounds. It is characterized by a benzene ring fused with a pentathiocine ring, which contains five sulfur atoms. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,2,3,4,5-Benzopentathiocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzene derivatives with sulfur-containing reagents. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to facilitate the formation of the pentathiocine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 6H-1,2,3,4,5-Benzopentathiocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring or sulfur atoms.
Scientific Research Applications
6H-1,2,3,4,5-Benzopentathiocine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving sulfur metabolism.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 6H-1,2,3,4,5-Benzopentathiocine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the pentathiocine ring can form bonds with metal ions or other reactive species, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Benzothiophene: Contains a benzene ring fused with a thiophene ring (one sulfur atom).
Dibenzothiophene: Contains two benzene rings fused with a thiophene ring.
Thiophene: A five-membered ring containing one sulfur atom.
Uniqueness: 6H-1,2,3,4,5-Benzopentathiocine is unique due to the presence of five sulfur atoms in its structure, which imparts distinct chemical reactivity and physical properties compared to other sulfur-containing heterocycles. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
116592-25-7 |
|---|---|
Molecular Formula |
C7H6S5 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
6H-1,2,3,4,5-benzopentathiocine |
InChI |
InChI=1S/C7H6S5/c1-2-4-7-6(3-1)5-8-10-12-11-9-7/h1-4H,5H2 |
InChI Key |
UHHKZVQZIZHPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SSSSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
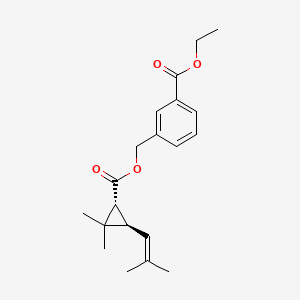
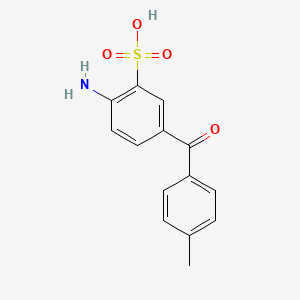
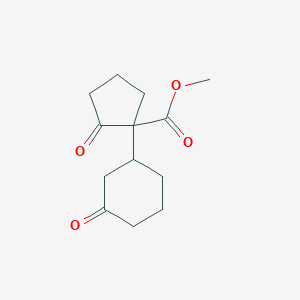
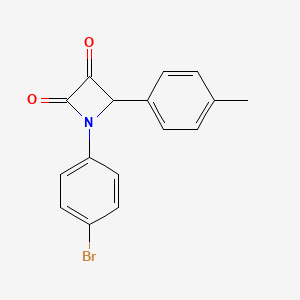
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
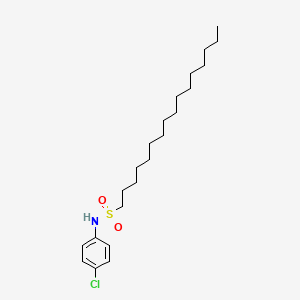
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
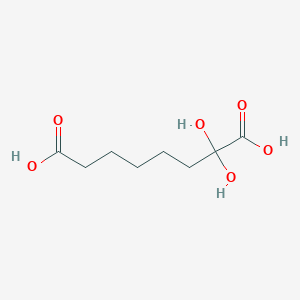
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
